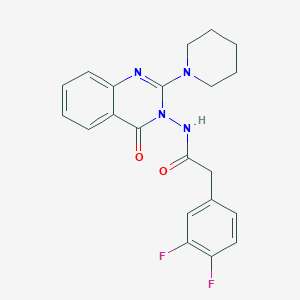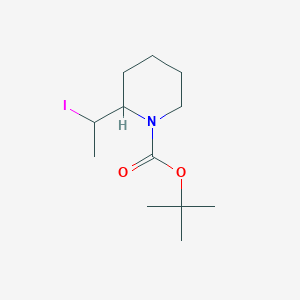
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a cyclohexene ring substituted with ethyl and methyl groups, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexene derivatives and imidazole precursors. Common synthetic routes could involve:
Alkylation: Introduction of ethyl and methyl groups to the cyclohexene ring.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Coupling Reactions: Connecting the cyclohexene and imidazole moieties.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions could lead to the saturation of the cyclohexene ring.
Substitution: Substitution reactions might involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated compounds, while reduction could produce fully saturated cyclohexane derivatives.
Applications De Recherche Scientifique
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could have various applications in scientific research:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar compounds might include other cyclohexene-imidazole derivatives. The uniqueness of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could be highlighted by comparing its:
Chemical Structure: Differences in substituents on the cyclohexene or imidazole rings.
Reactivity: Variations in chemical reactivity and stability.
Biological Activity: Distinct biological effects or potency.
List of Similar Compounds
- 4-((3-Methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- 4-((3-Propylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-[(3-ethyl-4-methylcyclohex-3-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-11-6-10(5-4-9(11)2)7-12-8-14-13(16)15-12/h8,10H,3-7H2,1-2H3,(H2,14,15,16) |
Clé InChI |
VDPIYIAVBAQISZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC(C1)CC2=CNC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



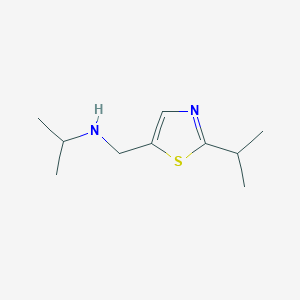


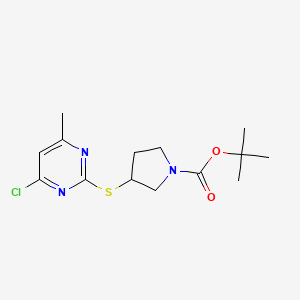
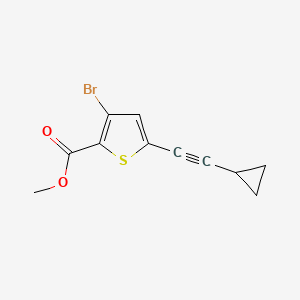
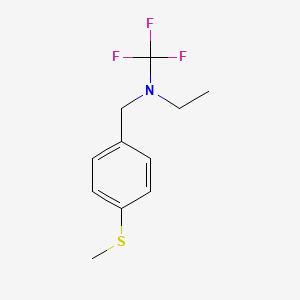


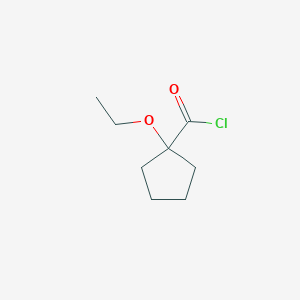
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

